molecular formula C8H9ClF3NO2 B12609972 4-Methoxy-3-(trifluoromethoxy)aniline hydrochloride CAS No. 647855-19-4

4-Methoxy-3-(trifluoromethoxy)aniline hydrochloride

Cat. No.: B12609972
CAS No.: 647855-19-4
M. Wt: 243.61 g/mol
InChI Key: RFVFKEQYLSCYGF-UHFFFAOYSA-N
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Description

4-Methoxy-3-(trifluoromethoxy)aniline hydrochloride is a chemical compound with the molecular formula C8H8F3NO2·HCl. It is known for its unique structure, which includes both methoxy and trifluoromethoxy groups attached to an aniline core. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-(trifluoromethoxy)aniline hydrochloride typically involves the introduction of methoxy and trifluoromethoxy groups onto an aniline ring. One common method is the nucleophilic aromatic substitution reaction, where a suitable aniline derivative is reacted with methoxy and trifluoromethoxy reagents under controlled conditions. The reaction is usually carried out in the presence of a base and a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated reactors and advanced purification techniques ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-(trifluoromethoxy)aniline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the methoxy and trifluoromethoxy groups influence the reactivity of the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

4-Methoxy-3-(trifluoromethoxy)aniline hydrochloride is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-(trifluoromethoxy)aniline hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The methoxy and trifluoromethoxy groups can influence the compound’s binding affinity and specificity, affecting various biochemical pathways. These interactions can lead to changes in enzyme activity or receptor signaling, which are crucial for its applications in research and medicine.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethoxy)aniline: Similar in structure but lacks the methoxy group.

    3-Fluoro-4-methoxyaniline: Contains a fluorine atom instead of the trifluoromethoxy group.

    4-Fluoro-3-(trifluoromethoxy)aniline: Similar but with a fluorine atom in place of the methoxy group.

Uniqueness

4-Methoxy-3-(trifluoromethoxy)aniline hydrochloride is unique due to the presence of both methoxy and trifluoromethoxy groups, which impart distinct electronic and steric properties. These features make it a valuable compound for various research applications, offering different reactivity and interaction profiles compared to its analogs.

Properties

CAS No.

647855-19-4

Molecular Formula

C8H9ClF3NO2

Molecular Weight

243.61 g/mol

IUPAC Name

4-methoxy-3-(trifluoromethoxy)aniline;hydrochloride

InChI

InChI=1S/C8H8F3NO2.ClH/c1-13-6-3-2-5(12)4-7(6)14-8(9,10)11;/h2-4H,12H2,1H3;1H

InChI Key

RFVFKEQYLSCYGF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N)OC(F)(F)F.Cl

Origin of Product

United States

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